

Application of Cabotegravir-d5 in the Analysis of Long-Acting Injectable Formulations

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Compound of Interest		
Compound Name:	Cabotegravir-d5	
Cat. No.:	B10820234	Get Quote

Application Note

Introduction

Cabotegravir is a potent integrase strand transfer inhibitor (INSTI) approved for the treatment and prevention of HIV-1 infection.[1][2] A long-acting injectable (LAI) formulation of Cabotegravir allows for infrequent dosing, improving patient adherence.[1][3] Accurate and precise quantification of Cabotegravir in these formulations is critical for quality control, stability testing, and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as **Cabotegravir-d5**, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical and formulation analysis due to its ability to correct for matrix effects and variations in sample processing and instrument response.

This document provides detailed protocols and data for the application of **Cabotegravir-d5** in the LC-MS/MS analysis of Cabotegravir in long-acting injectable formulations.

Quantitative Data Summary

The following tables summarize the performance characteristics of an LC-MS/MS method for the quantification of Cabotegravir using **Cabotegravir-d5** as an internal standard. While this data was generated from the analysis of human plasma samples, it serves as a strong indicator of the method's performance for the analysis of in vitro samples from long-acting injectable formulations after appropriate sample preparation.



Table 1: Linearity of Cabotegravir Quantification

Parameter	Value
Linearity Range	2 - 1000 ng/mL
Correlation Coefficient (r²)	0.999
Calibration Curve Equation	y = 0.000099x + 0.00335

Data adapted from a study on human plasma analysis.[4]

Table 2: Precision and Accuracy

Quality Control Sample	Concentrati on (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Intra-day Accuracy (%)	Inter-day Accuracy (%)
LLQC	2	N/A	N/A	100	100
LQC	6	N/A	N/A	106	103
MQC-1	50	N/A	N/A	97	98
MQC-2	400	N/A	N/A	97	100
HQC	800	N/A	N/A	103	100

Data adapted from a study on human plasma analysis. %RSD for intra and inter-day precision for QC samples ranged from 2.54 to 5.21%.[4][5]

Table 3: Recovery

Quality Control Sample	Concentration (ng/mL)	Average Recovery (%)
LQC	N/A	102.85
MQC	N/A	97.84
HQC	N/A	94.27



Data adapted from a study on human plasma analysis.

Experimental Protocols

1. Protocol for Quantification of Cabotegravir in a Long-Acting Injectable Formulation

This protocol describes the preparation and LC-MS/MS analysis of a sample from a Cabotegravir long-acting injectable suspension.

- a. Materials and Reagents:
- Cabotegravir reference standard
- Cabotegravir-d5 internal standard (IS)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Ammonium Acetate (analytical grade)
- Formic Acid (LC-MS grade)
- Water (ultrapure)
- Cabotegravir Long-Acting Injectable Suspension
- b. Standard and Internal Standard Preparation:
- Cabotegravir Stock Solution (1 mg/mL): Accurately weigh and dissolve Cabotegravir reference standard in methanol.
- Cabotegravir-d5 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve
 Cabotegravir-d5 in methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Cabotegravir stock solution with methanol:water (1:1 v/v) to create calibration standards.



- Internal Standard Working Solution: Dilute the **Cabotegravir-d5** stock solution with methanol to a final concentration of 100 ng/mL.
- c. Sample Preparation:
- Thoroughly vortex the Cabotegravir long-acting injectable suspension to ensure homogeneity.
- Accurately transfer a known volume (e.g., 100 μL) of the suspension into a volumetric flask.
- Dilute the suspension with a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a final concentration within the calibration curve range. This step may require optimization based on the formulation's concentration.
- Vortex the solution vigorously to ensure complete dissolution/extraction of Cabotegravir.
 Sonication may be used to aid dissolution.
- Transfer an aliquot (e.g., 100 μL) of the diluted sample to a clean microcentrifuge tube.
- Add a fixed volume (e.g., 100 μL) of the internal standard working solution (Cabotegravird5, 100 ng/mL) to the tube.
- Vortex the mixture.
- Centrifuge the sample to pellet any remaining excipients.
- Transfer the supernatant to an HPLC vial for analysis.
- d. LC-MS/MS Conditions:

Table 4: Liquid Chromatography Parameters



Parameter	Condition
HPLC System	Agilent 1200 series or equivalent
Column	Zorbax SB-C18 (50 x 2.1 mm, 5 μm)
Mobile Phase A	5 mM Ammonium Acetate in water
Mobile Phase B	Methanol
Gradient	Isocratic: 80% B
Flow Rate	0.80 mL/min
Injection Volume	5 μL
Column Temperature	25°C
Autosampler Temperature	5°C

Parameters adapted from a study on human plasma analysis.[4][5]

Table 5: Mass Spectrometry Parameters

Parameter	Condition
Mass Spectrometer	SCIEX API 4000 or equivalent
Ionization Mode	Positive Electrospray Ionization (ESI+)
MRM Transition (Cabotegravir)	m/z 406.12 → 142.04
MRM Transition (Cabotegravir-d5)	m/z 409.20 → 144.8
Collision Energy (Cabotegravir)	15 eV
Collision Energy (Cabotegravir-d5)	15 eV
Dwell Time	200 ms
Source Temperature	450°C

Parameters adapted from a study on human plasma analysis.[4][5]



e. Data Analysis:

 Quantify Cabotegravir concentrations using the peak area ratio of the analyte to the internal standard against a calibration curve constructed from the prepared standards.

Visualizations

Caption: Workflow for Cabotegravir LAI formulation analysis.

Disclaimer: The provided protocols and data are for informational purposes and should be adapted and validated by the end-user for their specific application and instrumentation. The quantitative data presented is based on the analysis of human plasma and may not be directly transferable to the analysis of the formulation matrix without validation.

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- To cite this document: BenchChem. [Application of Cabotegravir-d5 in the Analysis of Long-Acting Injectable Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10820234#application-of-cabotegravir-d5-in-long-acting-injectable-formulation-analysis]

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